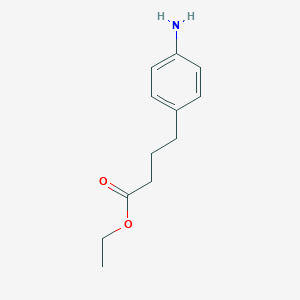

Ethyl 4-(4-aminophenyl)butanoate

Description

Ethyl 4-(4-aminophenyl)butanoate is an aromatic ester featuring a butanoate backbone substituted with a 4-aminophenyl group at the γ-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its synthesis typically involves esterification of 4-(4-aminophenyl)butanoic acid with ethanol under acidic conditions, analogous to methods described for methyl 4-(4-aminophenyl)butanoate (e.g., using thionyl chloride or sulfuric acid in methanol) . The amino group confers nucleophilic reactivity, making it valuable for further functionalization, such as in the preparation of benzimidazole derivatives or peptide conjugates.

Propriétés

Numéro CAS |

15116-32-2 |

|---|---|

Formule moléculaire |

C12H17NO2 |

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

ethyl 4-(4-aminophenyl)butanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |

Clé InChI |

LQQLBFZHJXGMCR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)N |

SMILES canonique |

CCOC(=O)CCCC1=CC=C(C=C1)N |

Synonymes |

ETHYL 4-(4-AMINOPHENYL)BUTANOATE |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly influences the compound's reactivity, solubility, and applications. Below is a comparative analysis of Ethyl 4-(4-aminophenyl)butanoate and its analogs:

Table 1: Key Properties of Ethyl 4-(4-aminophenyl)butanoate and Analogous Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (NH₂) enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the bromo substituent (Br) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Fluorinated Derivatives : Compounds like 13 () exhibit increased metabolic stability due to fluorine atoms, making them candidates for drug development .

Research Findings and Trends

- Reactivity Trends: Amino-substituted esters exhibit faster reaction rates in nucleophilic substitutions compared to brominated analogs .

- Solubility : Polar substituents (e.g., -OH in D2 ) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyl) enhance lipid solubility .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.